5-Methylhexa-2,4-dienoic acid
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Overview
Description
5-Methylhexa-2,4-dienoic acid is an organic compound that belongs to the class of α,β-unsaturated monocarboxylic acids. It is structurally characterized by a six-carbon chain with two conjugated double bonds and a carboxylic acid group. This compound is a derivative of sorbic acid, which is known for its antimicrobial properties and is commonly used as a food preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis method yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of photochemical strategies, such as photocatalytic esterification, has gained popularity in recent years. These methods involve the use of organic photocatalysts and visible light to drive the reaction, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated acids or alcohols.
Scientific Research Applications
5-Methylhexa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of preservatives, flavorings, and fragrances due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 5-Methylhexa-2,4-dienoic acid involves its interaction with cellular components. As a Bronsted acid, it donates protons to acceptor molecules, influencing various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Sorbic Acid: A structurally similar compound with antimicrobial properties, commonly used as a food preservative.
Hexa-2,4-dienoic Acid: Another derivative of sorbic acid with similar chemical properties.
Uniqueness
5-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which enhances its chemical reactivity and stability compared to its analogs. This makes it particularly valuable in industrial applications where stability and reactivity are crucial .
Properties
CAS No. |
79695-53-7 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3-5H,1-2H3,(H,8,9) |
InChI Key |
USVPNLRUHJWRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=O)O)C |
Origin of Product |
United States |
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